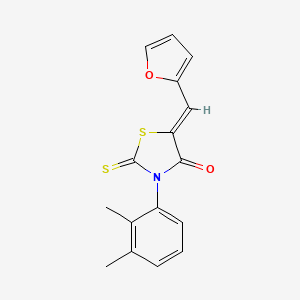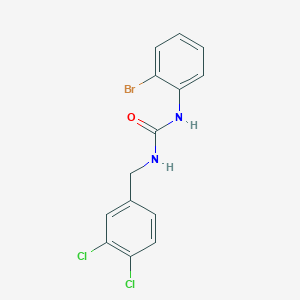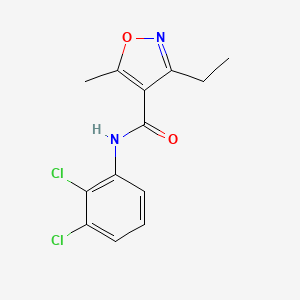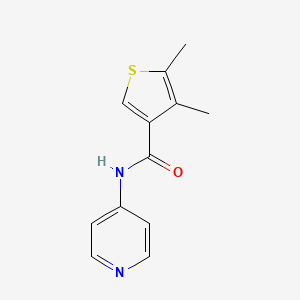![molecular formula C18H11ClN2O3 B4671144 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 61627-00-7](/img/structure/B4671144.png)
2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione, also known as CQ, is a synthetic compound that has been used extensively in scientific research. CQ has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by inhibiting the lysosomal degradation of cellular components, leading to the accumulation of autophagosomes. This accumulation of autophagosomes can lead to cell death in certain circumstances.
Biochemical and Physiological Effects
2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been shown to have anti-viral properties. 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione has been used to treat malaria, where it acts by inhibiting the growth of the Plasmodium parasite. Additionally, 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its broad range of biological effects. This makes it a useful tool for studying a variety of biological processes. Additionally, 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione is relatively inexpensive and easy to obtain, making it accessible to researchers with limited resources. However, one limitation of using 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new anti-microbial agents based on the structure of 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione. Additionally, there is a growing interest in the use of 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione as a potential treatment for neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione and its potential uses in cancer research.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research due to its broad range of biological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione has also been used in cancer research, where it has been shown to induce apoptosis in cancer cells. Additionally, 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-14-8-10(16(22)15-13(14)6-3-7-20-15)9-21-17(23)11-4-1-2-5-12(11)18(21)24/h1-8,22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSCQRPCVIBHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367094 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61627-00-7 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4671071.png)
![8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
![propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4671094.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)

![N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4671118.png)

![2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671123.png)
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4671131.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)
![pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4671159.png)

